SARS-CoV-2 3CLP and CoV inhibitor 15h
Description
SARS-CoV-2 3CL Protease (3CLP): The SARS-CoV-2 3CL protease (3CLP), also termed the main protease (Mpro), is a cysteine protease essential for viral replication and transcription. It cleaves polyproteins translated from viral RNA into functional non-structural proteins (Nsps) required for viral assembly . The enzyme’s active site features a catalytic dyad (Cys145 and His41) and a conserved substrate-binding pocket (S1–S4 subsites), making it a prime target for antiviral drug development .
CoV Inhibitor 15h:
Inhibitor 15h is a peptidomimetic α-acyloxymethylketone compound designed to target the 3CLP active site. It features a 6-membered lactam warhead that covalently binds to Cys145, irreversibly inhibiting protease activity . Kinetic studies show 15h exhibits a pseudo-first-order inactivation constant ($k_{\text{obs}}/[I]$) comparable to other optimized inhibitors like 15a and 15l, though its cellular cytotoxicity and antiviral efficacy remain under investigation .
Properties
Molecular Formula |
C34H36F6N4O7 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopiperidin-3-yl]butyl] 2,6-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C34H36F6N4O7/c1-17(2)13-24(44-31(48)25-15-19-22(42-25)10-5-11-27(19)50-3)30(47)43-23(14-18-7-6-12-41-29(18)46)26(45)16-51-32(49)28-20(33(35,36)37)8-4-9-21(28)34(38,39)40/h4-5,8-11,15,17-18,23-24,42H,6-7,12-14,16H2,1-3H3,(H,41,46)(H,43,47)(H,44,48)/t18-,23-,24-/m0/s1 |
InChI Key |
PKJWLVLOGHATRZ-NWVWQQAFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The preparation of compound 6 [WO2022133588] involves a series of synthetic routes and reaction conditions. The specific synthetic routes and industrial production methods are detailed in the patent WO2022133588. Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Compound 6 [WO2022133588] undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 6 [WO2022133588] has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used to study the inhibition of coronavirus main protease (Mpro), which is a key enzyme in the replication of the virus.
Medicine: It has potential therapeutic applications in the treatment of COVID-19 and other viral infections.
Industry: It is used in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of compound 6 [WO2022133588] involves the inhibition of the coronavirus main protease (Mpro). This enzyme is essential for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Features of 15h vs. Other Inhibitors:
Key Findings:
- 15h vs. N3 : While N3 (a peptidomimetic inhibitor) has superior potency (IC₅₀ = 16 nM), 15h’s α-acyloxymethylketone warhead offers improved stability against hydrolysis compared to N3’s chloromethyl ketone group .
- 15h vs. PMPT/CPSQPA: Non-covalent inhibitors like PMPT and CPSQPA avoid off-target reactivity with cellular thiols but require higher concentrations (IC₅₀ >19 µM) to achieve inhibition .
- 15h vs.
Performance in Computational and Experimental Models
- Virtual Screening : Compounds like TCSRnI28301 (score: -9.1) and TCSRnI40160 (Tanimoto coefficient: 0.90) outperformed 15h in docking studies but lack experimental validation .
- QSAR Models : A model trained on SARS-CoV-1 3CLP inhibitors (R² = 0.89) predicted 15h’s moderate activity, aligning with its experimental $k_{\text{obs}}/[I}$ value .
- Crystallography : 15h’s binding mode resembles 15l, forming hydrogen bonds with Gly143 and His164 while occupying the S1 subsite .
Limitations and Advantages
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
